molecular formula C9H6N2O4 B3360978 5-methyl-7-nitro-1H-indole-2,3-dione CAS No. 90418-79-4

5-methyl-7-nitro-1H-indole-2,3-dione

Cat. No. B3360978
CAS RN: 90418-79-4
M. Wt: 206.15 g/mol
InChI Key: NTRUHSPDGGDANP-UHFFFAOYSA-N
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Description

“5-methyl-7-nitro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 90418-79-4 . It has a molecular weight of 206.16 . The compound is light yellow solid in physical form .


Molecular Structure Analysis

The molecular structure of “5-methyl-7-nitro-1H-indole-2,3-dione” is represented by the linear formula: C9H6N2O4 . The InChI Code for this compound is 1S/C9H6N2O4/c1-4-2-5-7 (6 (3-4)11 (14)15)10-9 (13)8 (5)12/h2-3H,1H3, (H,10,12,13) .


Physical And Chemical Properties Analysis

“5-methyl-7-nitro-1H-indole-2,3-dione” is a light yellow solid . It has a molecular weight of 206.16 . The compound’s linear formula is C9H6N2O4 .

properties

IUPAC Name

5-methyl-7-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUHSPDGGDANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fuming nitric acid (10 mL) was added drop wise over a period of 30 min to a solution of 5-methyl-1H-indole-2,3-dione (20 g, 0.124 mol) in conc. H2SO4 (80 mL) at −5° C., utes. The reaction mass was stirred for another 5-10 min at the same temperature and was poured into crushed ice. The precipitate was filtered and washed with chilled water several times. Finally it was dried in a vacuum oven to get 6.5 g of the required product as a yellow coloured solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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